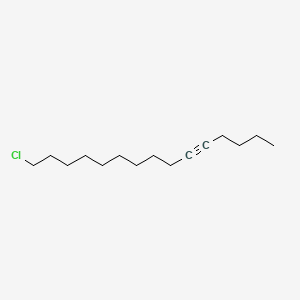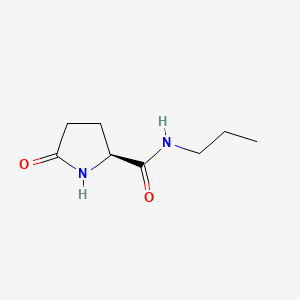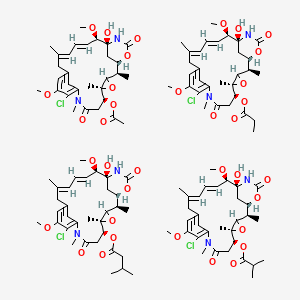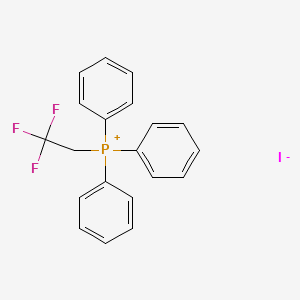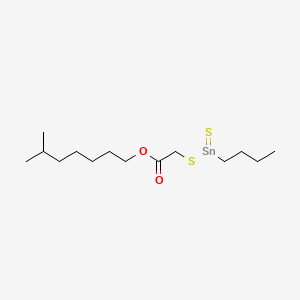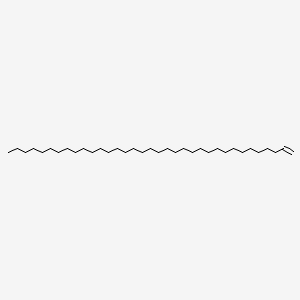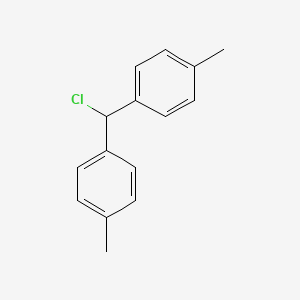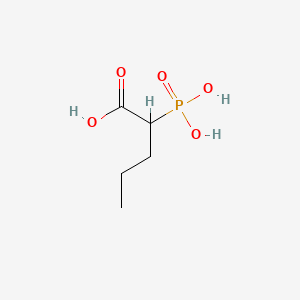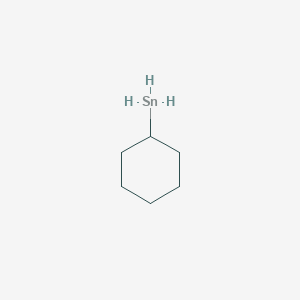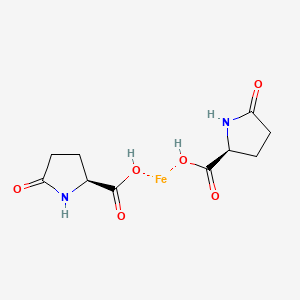
Bis(5-oxo-L-prolinato-N1,O2)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-oxo-L-prolinato-N1,O2)iron is a coordination compound with the molecular formula C10H14FeN2O6. It is known for its unique structure, which includes iron coordinated with two 5-oxo-L-prolinato ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-oxo-L-prolinato-N1,O2)iron typically involves the reaction of iron salts with 5-oxo-L-proline under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding 5-oxo-L-proline. The mixture is then stirred and heated to facilitate the formation of the desired coordination compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-oxo-L-prolinato-N1,O2)iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also be reduced under specific conditions, altering the coordination environment around the iron.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-prolinato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(II) species .
Aplicaciones Científicas De Investigación
Bis(5-oxo-L-prolinato-N1,O2)iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s coordination chemistry is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Mecanismo De Acción
The mechanism by which Bis(5-oxo-L-prolinato-N1,O2)iron exerts its effects involves the coordination of the iron center with the 5-oxo-L-prolinato ligands. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(5-oxo-L-prolinato-N1,O2)zinc: Similar in structure but with zinc instead of iron.
Bis(5-oxo-L-prolinato-N1,O2)nickel: Contains nickel in place of iron.
Bis(5-oxo-L-prolinato-N1,O2)magnesium: Magnesium replaces iron in this compound.
Uniqueness
Bis(5-oxo-L-prolinato-N1,O2)iron is unique due to the specific electronic properties imparted by the iron center. These properties make it particularly effective in catalytic applications and potentially useful in biological systems .
Propiedades
Número CAS |
69916-59-2 |
|---|---|
Fórmula molecular |
C10H14FeN2O6 |
Peso molecular |
314.07 g/mol |
Nombre IUPAC |
iron;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/t2*3-;/m00./s1 |
Clave InChI |
BDEZCLLXWQFLCA-QHTZZOMLSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Fe] |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


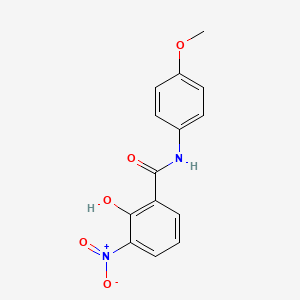
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)
